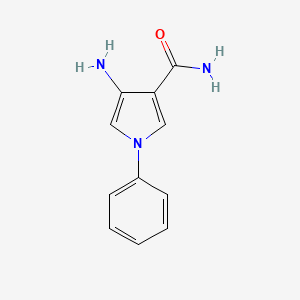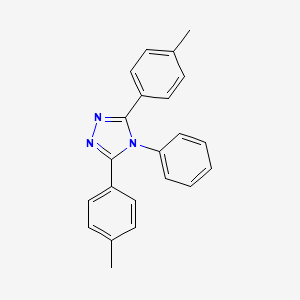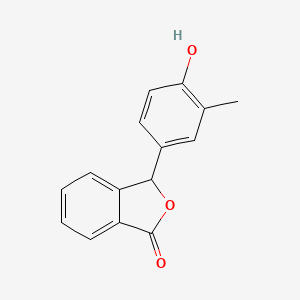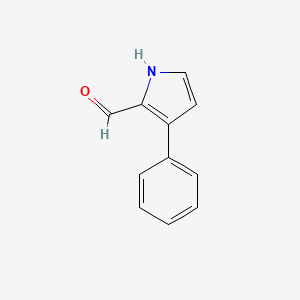
1-(4-Methylbenzene-1-sulfonyl)-2-(2-nitroethyl)-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Nitroethyl)-1-tosyl-1H-pyrrole is a synthetic organic compound that belongs to the class of nitroalkenes It is characterized by the presence of a nitro group (-NO2) attached to an ethyl chain, which is further connected to a tosyl-protected pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Nitroethyl)-1-tosyl-1H-pyrrole typically involves a multi-step process. One common method includes the nitration of a suitable precursor, such as 2-(2-nitroethyl)phenol, followed by cyclization and tosylation reactions. The nitration step can be carried out using a mixture of nitric acid and acetic acid, while the cyclization may involve the use of hypervalent iodine compounds . Tosylation is usually achieved by reacting the intermediate with tosyl chloride in the presence of a base like pyridine .
Industrial Production Methods
Industrial production of 2-(2-Nitroethyl)-1-tosyl-1H-pyrrole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Nitroethyl)-1-tosyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyrrole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Nitroethyl)-1-tosyl-1H-pyrrole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Nitroethyl)-1-tosyl-1H-pyrrole involves its interaction with molecular targets through its nitro and tosyl groups. The nitro group can participate in redox reactions, while the tosyl group can act as a leaving group in substitution reactions. These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Nitrobenzofuran: Similar in having a nitro group and aromatic ring but differs in the structure of the ring system.
2-Nitrodiphenylamine: Contains a nitro group and an aromatic amine, used in similar applications but with different reactivity.
N-(2,2,2-Trinitroethyl)-N-(2,4,6-trinitrophenyl)nitramine: A more complex nitro compound with higher energetic properties.
Uniqueness
2-(2-Nitroethyl)-1-tosyl-1H-pyrrole is unique due to its combination of a nitro group with a tosyl-protected pyrrole ring, providing distinct reactivity and stability compared to other nitro compounds. This uniqueness makes it valuable in specific synthetic and research applications .
Properties
CAS No. |
922729-58-6 |
|---|---|
Molecular Formula |
C13H14N2O4S |
Molecular Weight |
294.33 g/mol |
IUPAC Name |
1-(4-methylphenyl)sulfonyl-2-(2-nitroethyl)pyrrole |
InChI |
InChI=1S/C13H14N2O4S/c1-11-4-6-13(7-5-11)20(18,19)14-9-2-3-12(14)8-10-15(16)17/h2-7,9H,8,10H2,1H3 |
InChI Key |
DEWAXIUKRNLBRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC=C2CC[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(-)-1,13-Bis(di-p-tolylphosphino)-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonine](/img/structure/B12887117.png)


![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-4-carboxaldehyde](/img/structure/B12887137.png)






![[4-(1-Ethyl-1H-1,2,3-triazol-4-yl)phenoxy]acetic acid](/img/structure/B12887176.png)



